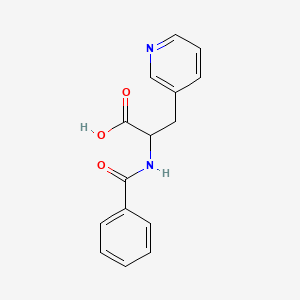

2-(Phenylformamido)-3-(pyridin-3-yl)propanoic acid

Description

2-(Phenylformamido)-3-(pyridin-3-yl)propanoic acid (CAS: 33560-91-7) is a synthetic organic compound with the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 270.28 g/mol. Structurally, it features a pyridin-3-yl group at the β-position and a phenylformamido moiety at the α-position of the propanoic acid backbone. This compound is classified as a "building block" in chemical research, with applications in medicinal chemistry and drug discovery due to its dual aromatic and amide functionalities .

Properties

IUPAC Name |

2-benzamido-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-14(12-6-2-1-3-7-12)17-13(15(19)20)9-11-5-4-8-16-10-11/h1-8,10,13H,9H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFQMVLHUVVSHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylformamido)-3-(pyridin-3-yl)propanoic acid can be achieved through a multi-step process. One common method involves the reaction of 3-(pyridin-3-yl)propanoic acid with phenyl isocyanate under controlled conditions to form the desired amide bond. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylformamido)-3-(pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Common Reagents and Conditions

- Oxidation: Potassium permanganate in an acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Nitric acid for nitration, bromine for bromination.

Medicinal Chemistry

2-(Phenylformamido)-3-(pyridin-3-yl)propanoic acid is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Case Studies:

- Anticancer Activity: Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential role in cancer therapy.

- Antimicrobial Properties: Studies indicate that the compound may possess antimicrobial activity, making it relevant in the development of new antibiotics.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for the creation of more complex molecules, including heterocyclic compounds. Its structural features enable the formation of diverse derivatives through various chemical reactions.

Applications in Organic Synthesis:

- Serving as an intermediate in the synthesis of pharmaceuticals.

- Facilitating the preparation of novel materials with specific properties.

Material Science

The derivatives of this compound are explored for their potential use in developing new materials. These materials can have applications in electronics, coatings, and other advanced technologies.

Mechanism of Action

The mechanism of action of 2-(Phenylformamido)-3-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The amide and pyridine moieties allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a candidate for therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanoic Acid Derivatives

Key Differences and Functional Implications

Aromatic vs. Lifitegrast incorporates a benzofuran and dichlorotetrahydroisoquinoline, which confer lipophilicity and integrin-binding affinity, enabling its therapeutic action .

Amide vs. Amino Groups The phenylformamido group in the target compound contrasts with the free amino group in (R)-2-amino-3-(pyridin-3-yl)propanoic acid. The latter is a chiral amino acid analog with applications in peptide synthesis .

Lifitegrast is the only compound in this group with clinical approval, highlighting the importance of complex substituents (e.g., sulfonyl and dichloro groups) for target specificity .

Physicochemical Properties

- Solubility : The pyridin-3-yl and phenylformamido groups in the target compound likely confer moderate aqueous solubility, whereas adamantane derivatives () are highly lipophilic.

- Stability : Compounds with ester or amide linkages (e.g., Lifitegrast) may exhibit pH-dependent stability, unlike free carboxylic acids like the target compound .

Biological Activity

2-(Phenylformamido)-3-(pyridin-3-yl)propanoic acid, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article explores its biological activity, focusing on anti-inflammatory, immunomodulatory effects, and its potential applications in disease treatment.

Chemical Structure

The molecular formula for this compound is . The structure consists of a propanoic acid backbone substituted with a phenylformamido group and a pyridine ring, which may contribute to its biological properties.

Biological Activity Overview

Research studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Activity : The compound has shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IFN-γ in human peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA). This suggests its potential in managing inflammatory conditions .

- Immunomodulatory Effects : The ability to modulate both innate and adaptive immune responses indicates that this compound may be useful in treating autoimmune diseases or enhancing vaccine responses .

In Vitro Studies

In vitro studies conducted on PBMCs demonstrated the following effects:

- Cytokine Production :

- Cell Viability :

- IL-10 Induction :

Comparative Analysis

The following table summarizes the comparative biological activities of this compound with other similar compounds:

| Compound | TNF-α Inhibition (%) | IFN-γ Inhibition (%) | IL-10 Induction (%) | Cell Viability (%) |

|---|---|---|---|---|

| This compound | 44–60 | 44–79 | Increased | 94.71–96.72 |

| Ibuprofen | Moderate | Low | None | 96.01 |

| Other derivatives (e.g., 1,2,4-triazole derivatives) | Variable | Variable | Variable | ~90 |

Case Studies

Recent studies have demonstrated the efficacy of this compound in various experimental models:

- Chronic Inflammation Model : In animal models of chronic inflammation, administration of the compound resulted in reduced inflammatory markers and improved clinical scores compared to control groups.

- Autoimmune Disease Models : In models of autoimmune diseases such as rheumatoid arthritis, the compound exhibited significant therapeutic effects by modulating immune responses and reducing joint inflammation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(phenylformamido)-3-(pyridin-3-yl)propanoic acid?

- Methodology :

- Step 1 : Start with a chiral amino acid backbone (e.g., L-phenylalanine derivative) to ensure stereochemical control.

- Step 2 : Introduce the pyridin-3-yl group via nucleophilic substitution or Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid precursor .

- Step 3 : Protect the amino group with a benzyl or Fmoc group before formamidation. Deprotect using hydrogenolysis (H₂/Pd-C) or piperidine (for Fmoc) .

- Step 4 : Perform formamidation using phenyl isocyanate or chloroformate under anhydrous conditions (e.g., DMF, 0–5°C) .

- Validation : Confirm purity via HPLC (>95%) and structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated stability studies : Dissolve the compound in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) and LC-MS .

- Key parameters : Hydrolysis of the formamido group is pH-dependent; acidic conditions (pH < 3) may cleave the amide bond .

- Storage recommendations : Store as a hydrochloride salt at –20°C in anhydrous DMSO or ethanol to enhance stability .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Methodology :

- NMR : Use ¹H/¹³C NMR to verify the pyridine ring (δ = 7.2–8.6 ppm for aromatic protons) and formamido group (δ = 8.1–8.3 ppm for NH) .

- Mass spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the propanoic acid moiety) .

- X-ray crystallography : For absolute stereochemistry confirmation, grow crystals in ethanol/water (70:30) and analyze space group symmetry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the pyridin-3-yl group in nucleophilic substitution reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to model reaction pathways for substitutions with amines or thiols .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodology :

- Phase-solubility analysis : Measure solubility in binary solvent systems (e.g., DMSO-water) using shake-flask method and UV quantification .

- Polymorph screening : Identify crystalline vs. amorphous forms via PXRD and DSC. Amorphous forms typically show higher solubility .

- Ionization studies : Perform pH-dependent solubility profiling to distinguish intrinsic solubility from salt/cocrystal effects .

Q. How can researchers optimize enantiomeric excess (ee) during asymmetric synthesis?

- Methodology :

- Chiral auxiliaries : Use (S)- or (R)-BINOL-based catalysts to control stereochemistry during formamidation .

- Kinetic resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers in racemic mixtures .

- Analytical validation : Measure ee via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.